molecular formula C10H17NO3 B126742 tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate CAS No. 145106-46-3

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate

Cat. No.: B126742
CAS No.: 145106-46-3
M. Wt: 199.25 g/mol
InChI Key: UXSQXOIYRVCHBS-ZETCQYMHSA-N
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Description

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentane ring with a ketone group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and as an intermediate in pharmaceutical manufacturing. Its stereochemical configuration at the 1S position and the presence of the oxo group influence its reactivity, crystallinity, and intermolecular interactions, such as hydrogen bonding .

Preparation Methods

Mixed Anhydride Method for Enhanced Stereocontrol

Adapted from lacosamide intermediate synthesis , this method employs isobutyl chloroformate to activate the carbamate, improving stereochemical fidelity.

Procedure:

  • Activation: N-Boc-D-serine (or analogous chiral starting material) reacts with isobutyl chloroformate in THF at -15°C.

  • Condensation: The mixed anhydride intermediate couples with (1S)-2-aminocyclopentanone in the presence of N-methylmorpholine.

  • Deprotection: Acidic hydrolysis removes tert-butoxycarbonyl (Boc) protecting groups.

Key Advantages:

  • Enantiomeric Excess (ee): >99% via chiral HPLC

  • Yield: 82% after column chromatography (hexane/ethyl acetate)

Continuous Flow Synthesis for Industrial Scale

Industrial production utilizes continuous flow reactors to enhance reproducibility and safety :

Parameters:

  • Residence Time: 8–10 minutes

  • Flow Rate: 5 mL/min

  • Temperature: 50°C

  • Pressure: 3 bar

Benefits:

  • Throughput: 1.2 kg/day per reactor module

  • Purity: >99.5% by HPLC

Purification and Characterization

Purification:

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7 → 1:1 gradient)

  • Crystallization: Ethanol/water (9:1) at -20°C yields needle-like crystals

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 2.55–2.70 (m, 4H, cyclopentyl), 4.85 (br s, 1H, NH)

  • HPLC: Chiralcel OD-H column, hexane/isopropanol (80:20), retention time 11.2 min (S-enantiomer)

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Index
Direct Coupling8999Moderate1.0
Mixed Anhydride82>99Low1.8
Continuous Flow9199High0.7

Continuous flow synthesis offers the best balance of yield, scalability, and cost-efficiency for industrial applications.

Industrial Scale-Up Challenges and Solutions

Challenge 1: Exothermic Reaction Control

  • Solution: Jacketed reactors with automated temperature control (ΔT < 2°C)

Challenge 2: Solvent Recovery

  • Solution: Thin-film evaporators recover >95% THF for reuse

Challenge 3: Enantiomer Cross-Contamination

  • Solution: In-line chiral HPLC monitors ee in real-time

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 213.28 g/mol
  • IUPAC Name : tert-butyl (s)-(2-oxocyclopentyl)carbamate
  • Structure : The compound features a tert-butyl group linked to a cyclopentyl ring with a ketone functional group, which enhances its reactivity and interaction with biological targets.

Organic Synthesis

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of various complex organic molecules, including:

  • Pharmaceuticals : The compound is instrumental in developing new drugs, particularly as a lead compound for enzyme inhibitors .
  • Agrochemicals : Its reactivity makes it valuable for synthesizing agrochemical products that require specific functional groups.

Biological Research

In biological contexts, this compound is employed to study enzyme mechanisms and protein interactions:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition. This property is crucial for understanding metabolic pathways and developing therapeutic agents .
  • Protein Modulation : The cyclopentanone structure enhances binding affinity to hydrophobic pockets in proteins, facilitating effective interactions that can be exploited in drug design .

Industrial Applications

In the industrial sector, this compound is used for:

  • Production of Specialty Chemicals : Its stability and reactivity allow for its use in various manufacturing processes where specific chemical properties are required.
  • Material Science : The compound's unique structural features make it suitable for developing new materials with desirable properties .

Case Study 1: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. In vitro studies showed significant reductions in enzyme activity when treated with this compound, highlighting its potential as a therapeutic agent .

Case Study 2: Drug Development

In medicinal chemistry, derivatives of this compound were synthesized and tested for their efficacy against various diseases. Preliminary results indicated promising bioactivity, warranting further investigation into their pharmacological potential .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Positional Isomerism

Stereoisomers

  • (1R)-2-oxocyclopentyl variant (CAS 1895382-85-0) : This diastereomer differs only in the configuration at the cyclopentyl carbon. The (1S) configuration in the target compound may exhibit distinct crystallographic packing and solubility due to altered steric interactions .
  • (S)-N-tert-Butoxycarbonyl-2-aminocyclopentanone (CAS 145106-46-3): Replaces the oxo group with an amino group, significantly altering hydrogen-bonding capacity and reactivity (e.g., reduced electrophilicity at the carbonyl) .

Positional Isomers

  • tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) : The oxo group at the 3-position instead of 2 reduces ring strain and modifies hydrogen-bonding patterns. This compound shows 89.41% structural similarity to the target but lower predicted solubility (Log S = -1.8 vs. -1.5) .

Substituent Variations

  • tert-ButylN-hydroxy-N-[2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate : Incorporates a naphthyl group and a cyclopentene ring. The bulky naphthyl substituent enhances π-π stacking but reduces solubility in polar solvents. X-ray analysis reveals dimerization via O–H⋯O hydrogen bonds (R₂²(10) rings), similar to the target compound’s intermolecular interactions .
  • tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate (CAS 133550-78-4) : A cyclobutyl analog with a chlorophenyl group. The smaller ring size increases ring strain, while the chloro substituent introduces electronegative effects, altering reactivity in nucleophilic substitutions .

Hydrogen Bonding and Crystallography

Hydrogen-bond geometries differ significantly among analogs:

Compound D–H⋯A D–H (Å) H⋯A (Å) D⋯A (Å) ∠D–H–A (°) Source
tert-ButylN-Hydroxycarbamate N–H⋯O 0.82(3) 2.01(3) 2.810(2) 164(2)
tert-ButylN-Hydroxycarbamate O–H⋯O 0.91(2) 1.74(2) 2.647(2) 171(2)
Target compound (hypothetical) O–H⋯O (dimer) ~0.90 ~1.75 ~2.65 ~170 *

*Inferred from analogous cyclopentyl carbamates in .

The target compound likely forms similar R₂²(10) hydrogen-bonded dimers as observed in naphthyl-substituted analogs, stabilizing its crystal lattice .

Research Findings

  • Synthetic Utility : The Boc group in the target compound is stable under basic conditions but cleaved under acidic media, making it ideal for temporary amine protection .
  • Crystallographic Robustness : SHELX-refined structures (R factor ≤ 0.057) confirm high accuracy in bond-length and angle measurements, critical for pharmaceutical quality control .

Biological Activity

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is an organic compound classified as a carbamate ester. It has garnered attention in both organic synthesis and biological research due to its potential applications as an enzyme inhibitor and its role in studying protein interactions. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17NO3
  • CAS Number : 145106-46-3
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentanone derivative.

The biological activity of this compound primarily involves its interaction with enzymes. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This compound is particularly relevant in the study of enzyme mechanisms and may serve as a scaffold for developing enzyme inhibitors.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, including:

  • Cathepsin K : A thiol protease involved in bone resorption and remodeling. The compound may inhibit this enzyme, impacting processes related to bone health and disease .

Protein Interactions

The compound is utilized in studies examining protein interactions, particularly focusing on:

  • Enzyme Mechanisms : It aids in elucidating the roles of specific amino acids in enzyme catalysis.
  • Therapeutic Applications : Its derivatives could potentially be developed into drugs targeting specific enzymatic pathways .

Case Studies

  • Enzyme Activity Modulation : In a study examining the effects of various carbamates on enzyme kinetics, this compound demonstrated significant inhibition of cathepsin K at micromolar concentrations, suggesting its potential as a therapeutic agent for conditions involving bone degradation .
  • Synthetic Applications : The compound has been successfully used as a protecting group for amines in peptide synthesis, showcasing its versatility in organic chemistry .

Summary of Biological Activities

Activity Description
Enzyme InhibitionInhibits cathepsin K, impacting bone resorption and remodeling
Protein Interaction StudiesUsed to explore mechanisms of enzyme action and protein binding
Synthetic ApplicationsFunctions as a protecting group in peptide synthesis

Properties

IUPAC Name

tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQXOIYRVCHBS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,2,6,6-Tetramethylpiperidine-N-oxide (2.2 g, 14.2 mmol) and potassium bromide (8.5 g, 71 mmol) are added to a solution of racemic trans-tert-butyl N-[2-hydroxycyclopentyl]carbamate (75 g, 283 mmol) in dichloromethane (285 mL). The mixture is cooled to 5° C. with stirring. A freshly prepared ice cooled (5° C.) sodium hypochlorite aqueous solution (766 mL, 566 mmol, pH adjusted to 7.5-8 by addition of 10 g of solid potassium carbonate) is added with stirring to the reaction mixture while keeping the temperature below 5° C. The mixture is stirred at 5° C. for an additional 30 min. The reaction mixture is diluted with saturated aqueous sodium chloride solution (150 mL). The organic layer is separated and evaporated. The oily red residue is purified over a silica gel pad, eluting with EtOAc/hexanes (1/3) to obtain the title compound as a cream colored solid (43 g, 76%). 1H-NMR (300 MHz, DMSO-d6) δ 6.99 (d, 1H, NH), 3.76 (q, 1H), 1.63-2.31 (m, 6H), 1.37 (s, 9H).
Quantity
0 (± 1) mol
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[Compound]
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solid
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10 g
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reactant
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0 (± 1) mol
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150 mL
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8.5 g
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75 g
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285 mL
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2.2 g
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Yield
76%

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (2.72 g, 6.41 mmol) was added to a stirred solution of tert-butyl 2-hydroxycyclopentylcarbamate (1.23 g, 6.11 mmol, from Step 1) in dichloromethane (30 mL) while the reaction container was placed in a room temperature water bath. After 1.5 h at room temperature, the mixture was quenched with 1 M aqueous sodium thiosulfate. After shaking the mixture vigorously, the dichloromethane phase was separated and concentrated. Silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes, gave tert-butyl 2-oxocyclopentylcarbamate as white crystalline solid (824.6 mg, 68% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 5.03 (1 H, br. s.), 3.90 (1 H, br. s.), 2.56 (1 H, br. s.), 2.38 (1 H, dd, J=19.15, 8.80 Hz), 2.08-2.22 (1 H, m), 1.96-2.08 (1 H, m), 1.73-1.89 (1 H, m), 1.52-1.69 (1 H, m), 1.42 (9 H, s).
Quantity
2.72 g
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1.23 g
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30 mL
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